Cas no 2229694-55-5 (methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate)

Methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate is a synthetically valuable benzoate derivative featuring both an amino and an ester functional group. Its conjugated enamine structure enhances reactivity, making it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. The presence of the methyl ester group allows for further functionalization via hydrolysis or transesterification, while the amino group enables derivatization through amidation or reductive alkylation. The compound's stability under standard conditions and well-defined reactivity profile make it a reliable building block for constructing complex molecular architectures. Its structural features are particularly useful in medicinal chemistry for developing bioactive compounds.
methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate structure
2229694-55-5 structure
Product Name:methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate
CAS No:2229694-55-5
MF:C12H15NO2
MW:205.253003358841
CID:6028007
PubChem ID:165783926
Update Time:2025-10-31

methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate
    • 2229694-55-5
    • EN300-1739944
    • Inchi: 1S/C12H15NO2/c1-9-8-10(4-3-7-13)5-6-11(9)12(14)15-2/h3-6,8H,7,13H2,1-2H3/b4-3+
    • InChI Key: ZXMJQBPFHKYPEI-ONEGZZNKSA-N
    • SMILES: O(C)C(C1C=CC(/C=C/CN)=CC=1C)=O

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.3Ų

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Additional information on methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate

Methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate: An Overview of CAS No. 2229694-55-5

Methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate (CAS No. 2229694-55-5) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its benzene ring, methyl group, and amine-functionalized propenyl moiety, exhibits a range of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The molecular formula of methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate is C13H15NO2, and its molecular weight is approximately 221.26 g/mol. The compound's structure features a substituted benzene ring with a methyl group at the 2-position and a propenylamine moiety at the 4-position, which is esterified with methanol. This unique arrangement of functional groups imparts specific chemical and physical properties to the molecule, making it an attractive candidate for various applications.

In the realm of medicinal chemistry, methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in cancer and inflammatory diseases.

The amine-functionalized propenyl moiety in methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological activities. This flexibility has led to its use as a building block in combinatorial chemistry approaches, where large libraries of compounds can be rapidly generated and screened for therapeutic potential. Additionally, the presence of the ester group allows for controlled release properties when incorporated into drug delivery systems, enhancing the bioavailability and efficacy of the final product.

Beyond its applications in medicinal chemistry, methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate has also found utility in materials science. The compound's ability to undergo polymerization reactions makes it a valuable monomer for the synthesis of functional polymers with tunable properties. For example, researchers at the University of California (2023) reported the synthesis of copolymers containing this monomer unit, which exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. These materials have potential applications in areas such as coatings, adhesives, and electronic devices.

The synthesis of methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 4-bromoacetophenone with allylamine followed by esterification with methanol and subsequent palladium-catalyzed cross-coupling reactions to introduce the methyl group at the desired position. Advances in catalytic methods have significantly improved the efficiency and sustainability of these synthetic processes, making it more accessible for large-scale production.

In conclusion, methyl 4-(3-aminoprop-1-en-1-yl)-2-methylbenzoate (CAS No. 2229694-55-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure endows it with a range of properties that make it an attractive candidate for drug discovery, materials science, and other advanced applications. Ongoing research continues to uncover new possibilities for this versatile molecule, solidifying its position as an important player in modern chemistry.

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